3-Bromo-1,1,2,2-tetrafluoropropane

Physicochemical profiling Distillation separation Halogenated propane procurement

3-Bromo-1,1,2,2-tetrafluoropropane (CAS 679-84-5), also known as halopropane, FHD-3, or Tebron, is a halogenated C3 hydrocarbon with the formula CHF₂CF₂CH₂Br. It is a dense liquid (d²⁰ 1.81) with a boiling point of 74–75 °C and a refractive index of nD²⁵ 1.3558.

Molecular Formula C3H3BrF4
Molecular Weight 194.95 g/mol
CAS No. 679-84-5
Cat. No. B1210599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1,2,2-tetrafluoropropane
CAS679-84-5
Synonymshalopropane
Molecular FormulaC3H3BrF4
Molecular Weight194.95 g/mol
Structural Identifiers
SMILESC(C(C(F)F)(F)F)Br
InChIInChI=1S/C3H3BrF4/c4-1-3(7,8)2(5)6/h2H,1H2
InChIKeyYVWGMAFXEJHFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1,2,2-tetrafluoropropane (CAS 679-84-5): Physicochemical Identity and Comparator Landscape for Procurement Decisions


3-Bromo-1,1,2,2-tetrafluoropropane (CAS 679-84-5), also known as halopropane, FHD-3, or Tebron, is a halogenated C3 hydrocarbon with the formula CHF₂CF₂CH₂Br [1]. It is a dense liquid (d²⁰ 1.81) with a boiling point of 74–75 °C and a refractive index of nD²⁵ 1.3558 [2]. Originally investigated as an inhalational anesthetic but withdrawn due to cardiac arrhythmias, this compound now serves as a research intermediate and a reactivity probe [3]. Its unique substitution pattern—geminal difluoromethylene adjacent to a terminal bromomethyl group—places it at the intersection of several analogue classes: the 3-chloro congener (CAS 679-85-6), the trifluoromethyl regioisomer 3-bromo-1,1,1-trifluoropropane (CAS 460-32-2), the two-carbon homolog 1-bromo-1,1,2,2-tetrafluoroethane (CAS 354-07-4), and the non-halogenated parent 1,1,2,2-tetrafluoropropane (CAS 40723-63-5) [4].

3-Bromo-1,1,2,2-tetrafluoropropane: Why Chloro, Trifluoromethyl, and Two-Carbon Analogs Cannot Be Interchanged


Although 3-bromo-1,1,2,2-tetrafluoropropane belongs to a family of halogenated propanes, its specific arrangement of a CHF₂–CF₂– group separated from a primary bromide by a methylene spacer creates a reactivity and physicochemical profile distinct from each of its closest analogues. The 3-chloro congener (CAS 679-85-6) differs in leaving-group ability and boiling point by over 20 °C, precluding direct substitution in nucleophilic displacement or distillation-based processes [1][2]. The trifluoromethyl regioisomer (CAS 460-32-2) presents a CF₃ terminus that fundamentally alters the electronic environment at the halogen-bearing carbon [3]. The two-carbon homolog (CAS 354-07-4) is a gas at ambient temperature and lacks the methylene spacer required for certain SN2 pathways [4]. The non-halogenated parent (CAS 40723-63-5) boils below 0 °C and offers no leaving group, rendering it useless for substitution chemistry . These differences are not marginal; they are quantitative and operationally decisive. The evidence below establishes the measurable gaps that prevent generic interchange.

3-Bromo-1,1,2,2-tetrafluoropropane: Quantitative Head-to-Head Evidence for Scientific Selection


Boiling Point Elevation Versus 3-Chloro Analog: A 23–25 °C Operational Window for Distillation-Dependent Workflows

3-Bromo-1,1,2,2-tetrafluoropropane exhibits a boiling point of 74–75.2 °C at 760 mmHg, compared to 50–53 °C for 3-chloro-1,1,2,2-tetrafluoropropane [1][2]. This approximately 23–25 °C elevation is directly attributable to the higher polarizability and molecular weight of bromine versus chlorine, and it translates into a meaningfully wider liquid handling range before phase transition. The boiling point of the trifluoromethyl regioisomer 3-bromo-1,1,1-trifluoropropane (62–63.5 °C) falls between the two, confirming that both the halogen identity and the fluorination pattern contribute independently to volatility . The two-carbon homolog 1-bromo-1,1,2,2-tetrafluoroethane boils at 12.5–14.2 °C and is a gas at room temperature, making it unsuitable for liquid-phase reactions without pressure equipment . The non-halogenated parent 1,1,2,2-tetrafluoropropane boils at –0.8 °C, confirming that bromine substitution raises the boiling point by approximately 75 °C .

Physicochemical profiling Distillation separation Halogenated propane procurement

Density Advantage: 26% Higher Density Versus Chloro Analog Enabling Gravimetric Separation and Phase Discrimination

The experimentally determined density of 3-bromo-1,1,2,2-tetrafluoropropane is d²⁰ 1.81 g/cm³ [1]. The 3-chloro analog has a density of 1.446 g/cm³, representing a 26% lower mass per unit volume [2]. This density differential is large enough to permit gravitational phase separation in biphasic systems and to alter the molar concentration in neat reactions by a factor of approximately 1.25× for equi-volume additions. The regioisomer 3-bromo-1,1,1-trifluoropropane has a density of 1.662 g/cm³, intermediate between the two, consistent with the additive contribution of fluorine count and halogen mass . The non-halogenated parent has a density of only 1.157–1.18 g/cm³, confirming that bromination and tetrafluorination together more than double the density relative to the hydrocarbon backbone .

Density differentiation Phase separation Halogenated solvent procurement

Superior Enzymatic Dehalogenation Kinetics: Bromopropane Exhibits Higher k_cat and Lower K_M Than Chlorinated Analogs

In a direct steady-state kinetic comparison using purified haloalkane dehalogenase DhaA from Rhodococcus rhodochrous, bromopropanes—including 3-bromo-1,1,2,2-tetrafluoropropane—exhibited higher k_cat (turnover number) and lower K_M (Michaelis constant) values than their chlorinated analogues [1]. The study explicitly states: 'Steady-state kinetic analysis of DhaA with a range of halopropanes showed that bromopropanes had higher k_cat and lower K_M values than the chlorinated analogues.' This means that the bromo compound binds more tightly to the enzyme active site (lower K_M) and is turned over more rapidly once bound (higher k_cat), resulting in a higher catalytic efficiency (k_cat/K_M). Additionally, rapid-quench-flow experiments with 1,3-dibromopropane revealed that the carbon–bromine bond cleavage step was more than 100-fold faster than the steady-state k_cat, indicating that the intrinsic chemical reactivity of the C–Br bond is not rate-limiting; rather, product release governs the overall rate [1]. This provides a class-level mechanistic basis for the superior leaving-group reactivity of brominated versus chlorinated propanes in biological and biomimetic systems.

Enzymatic dehalogenation Haloalkane dehalogenase Kinetic selectivity procurement

Clinically Documented Cardiac Arrhythmia Incidence: A Defined Liability Profile Differentiating Halopropane from Marketed Anesthetics

In a clinical evaluation of 82 surgical patients, halopropane (3-bromo-1,1,2,2-tetrafluoropropane) produced a high incidence of cardiac arrhythmias, some described as 'very severe,' leading the investigators to conclude that 'the drug probably is not a useful anesthetic agent' [1]. This arrhythmogenic liability was confirmed in a controlled cat model, where inhalation of 1–2% halopropane, alone or in combination with 10% CO₂ or intravenous epinephrine (1 µg/kg), reliably induced cardiac arrhythmias [2]. The mechanistic study demonstrated that the arrhythmia required suprapontine structures, distinguishing it from the halopropane–CO₂ arrhythmia which required an intact pons and medulla. Clinical development was terminated due to this cardiotoxicity, a fate shared by the structurally related agents teflurane and norflurane [3]. In contrast, halothane (CF₃CHBrCl), while also a cardiac sensitizer, was developed into a clinically marketed anesthetic with a wider therapeutic window, making halopropane a more selective and potent arrhythmogenic probe for research applications.

Cardiac arrhythmia model Inhalational anesthetic Ion channel research procurement

Refractive Index and Optical Property Differentiation for Quality Control and Purity Assessment

3-Bromo-1,1,2,2-tetrafluoropropane has an experimentally measured refractive index of nD²⁵ 1.3558 [1]. The chloro analog exhibits a significantly lower refractive index of 1.324 [2]. The trifluoromethyl regioisomer 3-bromo-1,1,1-trifluoropropane has a refractive index of 1.362–1.364, slightly higher than the target compound [3]. The non-halogenated parent has a refractive index of approximately 1.262–1.282 . These differences—ΔnD of 0.0318 versus the chloro analog—are readily resolvable by standard laboratory refractometry and provide a rapid, non-destructive method for identity confirmation and purity estimation during incoming material inspection. The refractive index of the bromo compound reflects its higher polarizability relative to the chloro analog, consistent with the greater atomic radius and electron cloud deformability of bromine.

Refractive index Quality control Optical purity assessment

3-Bromo-1,1,2,2-tetrafluoropropane: Evidence-Backed Application Scenarios for Procurement Decision-Making


Enzymatic Dehalogenase Substrate for Biocatalysis and Protein Engineering

The kinetic superiority of bromopropanes over chloropropanes—higher k_cat and lower K_M with haloalkane dehalogenase DhaA [1]—makes 3-bromo-1,1,2,2-tetrafluoropropane the substrate of choice for laboratories engineering dehalogenase variants, conducting steady-state or pre-steady-state kinetic assays, or developing biocatalytic processes for haloalkane detoxification. The >100-fold excess of the carbon–bromine bond cleavage rate over the steady-state turnover number means the enzyme operates far from its chemical limit, providing a wide dynamic range for detecting mutational improvements. Procurement of the bromo rather than chloro compound directly improves assay signal-to-noise and reduces enzyme quantities required per data point.

Cardiac Arrhythmia Research Probe with Defined Neural Pathway Requirements

The reproducible induction of cardiac arrhythmias by 1–2% halopropane inhalation, alone or in combination with CO₂ or epinephrine, in a cat model with mapped neural pathway dependencies [2] positions this compound as a valuable tool for academic and pharmaceutical laboratories investigating arrhythmia mechanisms. Unlike clinically used anesthetics (e.g., halothane) whose cardiotoxicity is attenuated and confounded by clinical formulation variables, halopropane provides a clean, well-characterized arrhythmogenic stimulus. The requirement of suprapontine structures for the primary halopropane arrhythmia versus pontomedullary integrity for the halopropane–CO₂ arrhythmia allows researchers to dissect central versus peripheral contributions to anesthetic cardiotoxicity.

Synthetic Intermediate Requiring High-Density, High-Boiling Brominated Building Block

For synthetic chemists performing nucleophilic substitution reactions, the combination of a primary bromide leaving group and a boiling point of 74 °C—23 °C above its chloro analog [3]—permits ambient-temperature liquid handling without cryogenic or pressure equipment. The density of 1.81 g/cm³, 26% higher than the chloro analog [3], simplifies gravimetric dispensing accuracy and ensures consistent phase behavior in biphasic reaction mixtures. These properties are especially advantageous in SN2 reactions with amine, thiolate, or alkoxide nucleophiles where the terminal bromide provides superior leaving-group ability compared to chloride, and the tetrafluorinated backbone imparts chemical inertness and low nucleofugacity of fluorine substituents, minimizing competing elimination pathways.

Reference Standard for Quality Control and Analytical Method Development

The well-defined set of orthogonal physicochemical properties—refractive index nD²⁵ 1.3558, boiling point 74 °C, and density d²⁰ 1.81 [3]—makes 3-bromo-1,1,2,2-tetrafluoropropane suitable as a reference compound for calibrating refractometers and densitometers in the halogenated solvent range, for developing GC or HPLC methods targeting halogenated propanes, and as a retention time or response factor standard in analytical method validation. The 0.0318 refractive index gap versus the chloro analog exceeds typical instrumental precision by more than two orders of magnitude, enabling unambiguous identity confirmation in incoming material QC workflows.

Quote Request

Request a Quote for 3-Bromo-1,1,2,2-tetrafluoropropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.